molecular formula C11H11BrO2S B3235878 3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid CAS No. 1356457-15-2

3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid

Cat. No.: B3235878
CAS No.: 1356457-15-2
M. Wt: 287.17 g/mol
InChI Key: UXLIIHJCQXWRBJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid is a brominated thiophene derivative with a complex structure that includes a bromo group, a thiophene ring, and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid as the starting material.

  • Halogenation: Bromination of thiophene-2-carboxylic acid to introduce the bromo group at the 3-position.

  • Alkylation: Introduction of the 3,3-dimethylbut-1-yn-1-yl group at the 5-position through an alkylation reaction.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve efficient production.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives like esters or amides.

  • Reduction: Reduction reactions can be performed on the bromo group to form the corresponding hydrobromide.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Hydrobromides from reduction reactions.

  • Various substituted thiophenes from nucleophilic substitution reactions.

Scientific Research Applications

This compound has applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial: Targets bacterial cell membranes and metabolic pathways.

  • Anticancer: Inhibits enzymes involved in cell division and DNA replication.

Comparison with Similar Compounds

  • 3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid is structurally similar to other brominated thiophenes and alkynyl thiophenes.

  • Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other thiophene derivatives, making it valuable for specific applications.

Properties

IUPAC Name

3-bromo-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2S/c1-11(2,3)5-4-7-6-8(12)9(15-7)10(13)14/h6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLIIHJCQXWRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1=CC(=C(S1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a of solution of 5-(3,3-dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid (6.5 g, 31.3 mmol, 1.0 equiv) in THF (150 mL) at −78° C. was added n-BuLi (44.9 mL, 1.6 M in heptane, 71.9 mmol, 2.3 equiv) and the resulting solution was stirred at −78° C. for 1 hour. To the solution was then added 1,2-dibromo-1,1,2,2-tetrafluoro-ethane (16.2 g, 62.5 mmol, 2.0 equiv) and the solution was allowed to warm to room temperature over 2 hours. The reaction was quenched by addition of sat. aq. NH4Cl solution and the mixture was extracted with EtOAc. The organic layers were combined, washed with brine, dried over Na2SO4 and concentrated. The crude material was continued to the next step with no further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
44.9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid
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3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid
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3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid

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